molecular formula C21H21NO5 B4689151 4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B4689151
M. Wt: 367.4 g/mol
InChI Key: IDHQEXURIJABSX-UHFFFAOYSA-N
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Description

4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions One common method involves the condensation of 4-nitrophenol with a suitable aldehyde to form an intermediate, which is then subjected to cyclization reactions under acidic or basic conditions to yield the chromen-2-one core structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products Formed

    Reduction: 4-BUTYL-7-METHYL-5-[(4-AMINOPHENYL)METHOXY]-2H-CHROMEN-2-ONE.

    Substitution: Various derivatives depending on the substituent introduced.

    Cyclization: Polycyclic chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-7-METHYL-5-[(4-AMINOPHENYL)METHOXY]-2H-CHROMEN-2-ONE: A reduction product with potential biological activities.

    4-BUTYL-7-METHYL-5-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: A substitution product with different chemical properties.

Uniqueness

4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butyl-7-methyl-5-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-3-4-5-16-12-20(23)27-19-11-14(2)10-18(21(16)19)26-13-15-6-8-17(9-7-15)22(24)25/h6-12H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHQEXURIJABSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Reactant of Route 6
4-BUTYL-7-METHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

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